molecular formula C23H25N5O4 B2485627 5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one CAS No. 1021250-18-9

5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

Cat. No. B2485627
CAS RN: 1021250-18-9
M. Wt: 435.484
InChI Key: IYFLFDSPKQXDIU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler compounds. For example, Abu‐Hashem et al. (2020) described the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic activities, highlighting a methodology that could be relevant for synthesizing complex molecules like the one of interest. Their approach involved reactions starting from visnagenone–ethylacetate or khellinone–ethylacetate with amino compounds to yield a variety of heterocyclic structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Structure Analysis

Molecular structure analysis typically employs techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Si-jia (2011) synthesized a novel compound and characterized its structure using elemental analysis, IR, NMR spectra, and single-crystal X-ray diffraction, providing a detailed insight into the compound's molecular conformation and the intermolecular interactions within the crystal lattice (Si-jia, 2011).

Chemical Reactions and Properties

Chemical reactions and properties of complex molecules are influenced by their functional groups and molecular structure. For instance, Halim and Ibrahim (2022) discussed the synthesis of a novel compound and its chemical calculations, which were performed using DFT level of theory to predict reactivity and stability, showcasing the analytical methods to understand chemical behaviors (Halim & Ibrahim, 2022).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting point, and boiling point, are crucial for understanding their behavior in different environments. While specific data for the compound of interest was not found, the methodologies for determining these properties are well-established in chemical research, involving experimental measurements and theoretical predictions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, can be assessed using various spectroscopic and computational techniques. The work by Desai, Makwana, & Senta (2016), for example, involved the synthesis of new bioactive heterocyclic compounds and their screening for antimicrobial activity, illustrating the type of chemical property analysis that might be applied to the compound (Desai, Makwana, & Senta, 2016).

Scientific Research Applications

Synthesis and Bioactivity

The compound serves as a precursor or key intermediate in the synthesis of a diverse range of heterocyclic compounds. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic properties. These compounds were identified as cyclooxygenase-1/2 (COX-1/2) inhibitors, displaying significant analgesic and anti-inflammatory activities, highlighting the compound's utility in generating new pharmacologically active molecules (Abu‐Hashem et al., 2020).

Antimicrobial Activities

Research also extends into antimicrobial applications. Bektaş et al. (2007) described the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives, emphasizing the role of structural modification to enhance biological activity against various microorganisms. These studies reflect the compound's versatility in contributing to the development of antimicrobial agents (Bektaş et al., 2007).

Antineoplastic Properties

In the realm of cancer research, the synthesis of novel compounds with potential antineoplastic properties is a significant area of exploration. Gong et al. (2010) investigated flumatinib, a derivative related to the structure of interest, demonstrating its metabolism in chronic myelogenous leukemia patients. The study sheds light on the compound's metabolism, offering insights into its pharmacological profile and potential therapeutic applications in cancer treatment (Gong et al., 2010).

properties

IUPAC Name

5-[(3-methoxyphenyl)methoxy]-1-methyl-2-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4/c1-26-15-21(32-16-17-5-3-6-18(13-17)31-2)20(29)14-19(26)22(30)27-9-11-28(12-10-27)23-24-7-4-8-25-23/h3-8,13-15H,9-12,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYFLFDSPKQXDIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=NC=CC=N3)OCC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((3-methoxybenzyl)oxy)-1-methyl-2-(4-(pyrimidin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one

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